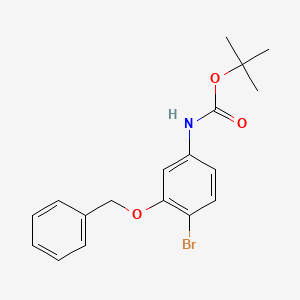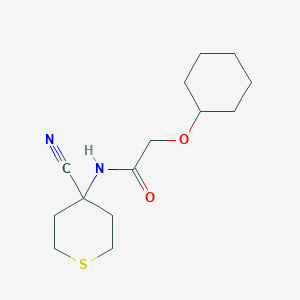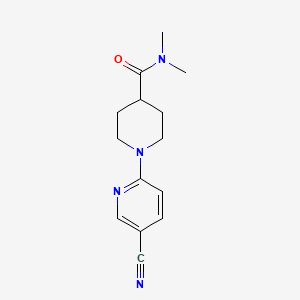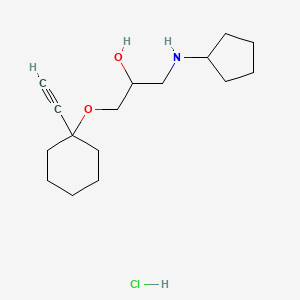
tert-Butyl (3-(benzyloxy)-4-bromophenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of tert-Butyl (3-(benzyloxy)-4-bromophenyl)carbamate and related compounds involves strategic organic transformations that leverage the reactivity of functional groups to build up the desired molecular framework. For instance, tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate, using sodium benzenesulfinate and formic acid. These compounds act as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines, showcasing their versatility as building blocks in organic synthesis (Guinchard, Vallée, & Denis, 2005).
Molecular Structure Analysis
The molecular structure of carbamate derivatives is crucial for their reactivity and application in synthesis. For example, the structure of tert-butyl N-(2-bromocyclohex-2-enyl)-N-(2-furylmethyl)carbamate was explored using Hartree-Fock and density functional theory calculations, providing insights into bond lengths, angles, and vibrational frequencies, which are essential for understanding the compound's chemical behavior (Arslan & Demircan, 2007).
Chemical Reactions and Properties
Carbamate compounds undergo various chemical reactions, demonstrating a wide range of reactivities. For instance, tert-butyl phenylazocarboxylates are highlighted for their versatility, undergoing nucleophilic substitutions and radical reactions. These reactions enable modifications to the benzene ring through oxygenation, halogenation, and coupling processes, showcasing the adaptability of these compounds in synthetic strategies (Jasch, Höfling, & Heinrich, 2012).
Scientific Research Applications
Synthesis and Chemical Properties
tert-Butyl (3-(benzyloxy)-4-bromophenyl)carbamate serves as a versatile building block in synthetic organic chemistry. Its utility is highlighted in the preparation of rigid P-chiral phosphine ligands used for rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes. These ligands have shown significant practical utility by facilitating the efficient preparation of several chiral pharmaceutical ingredients, demonstrating the compound's role in advancing asymmetric synthesis methodologies (Imamoto et al., 2012). Additionally, the synthesis of novel thermosensitive benzyl ether dendrimers with oligoethyleneoxy chains from 5-aminoresorcinol, which showcased thermosensitivity and highlighted the impact of tert-butyl (3-(benzyloxy)-4-bromophenyl)carbamate derivatives on material science, further underscores its broad applicability in research and development (Deng Jin-gen, 2013).
Catalysis and Organic Reactions
The compound has also been instrumental in the development of carbamato-κN-benzylidene ruthenium chelates for olefin metathesis, showcasing its role in enhancing the field of organometallic chemistry and catalysis. These chelates, synthesized from Grubbs catalysts through metathetic exchange, behave like latent catalysts, becoming active only upon the addition of an ethereal solution of HCl. This characteristic demonstrates the potential of tert-butyl (3-(benzyloxy)-4-bromophenyl)carbamate derivatives in creating more controlled and efficient catalytic systems (Szymon Rogalski et al., 2018).
Synthetic Methodologies
Furthermore, the development of a rapid synthetic method for a related compound, highlighting the significance of tert-butyl (3-(benzyloxy)-4-bromophenyl)carbamate as an intermediate in the synthesis of biologically active compounds such as omisertinib (AZD9291), underscores its importance in pharmaceutical research. This method involves acylation, nucleophilic substitution, and reduction, emphasizing the compound's role in facilitating the synthesis of complex molecules with high efficiency and yield (Bingbing Zhao et al., 2017).
Safety and Hazards
The safety data sheet for tert-Butyl N-(benzyloxy)carbamate indicates that it may cause respiratory irritation, serious eye irritation, and skin irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection . In case of contact with eyes or skin, rinse thoroughly with plenty of water .
properties
IUPAC Name |
tert-butyl N-(4-bromo-3-phenylmethoxyphenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrNO3/c1-18(2,3)23-17(21)20-14-9-10-15(19)16(11-14)22-12-13-7-5-4-6-8-13/h4-11H,12H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWGHCNIJISVYCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)Br)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (3-(benzyloxy)-4-bromophenyl)carbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-ethyl-1,3-dimethyl-5-((pyridin-2-ylmethyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2496168.png)




![3-(2,4-Dichlorophenyl)-6-(trifluoromethyl)-[1,2]oxazolo[4,5-b]pyridine](/img/structure/B2496177.png)
![N-[[4-(4-fluorophenyl)-5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-methyl-3-nitrobenzamide](/img/structure/B2496179.png)
![3-methyl-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B2496180.png)
![N-{4-[(4-bromophenyl)sulfanyl]phenyl}-4-[(prop-2-enamido)methyl]benzamide](/img/structure/B2496182.png)
![2-[1,3-Dimethyl-2,6-dioxo-8-(4-propan-2-ylanilino)purin-7-yl]acetic acid](/img/structure/B2496183.png)
![(R)-tert-Butyl 3-[(pyridin-2-ylmethyl)amino]piperidine-1-carboxylate](/img/structure/B2496184.png)
![1-isopropyl-N-(naphtho[2,1-d]thiazol-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2496187.png)
![6-chloro-N-[2-(3-chlorophenoxy)ethyl]pyridine-3-carboxamide](/img/structure/B2496188.png)
